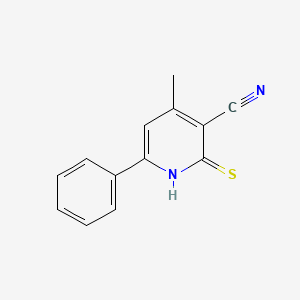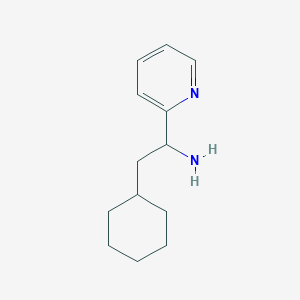
(S)-2-(Cbz-amino)-N-ethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(Cbz-amino)-N-ethylpropanamide is a compound used primarily in organic synthesis, particularly in the protection of amino groups during peptide synthesis. It is a derivative of alanine, an amino acid, and features a benzyloxycarbonyl (Cbz) protecting group. This compound is valuable in various chemical reactions due to its stability and ease of removal under specific conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Cbz-amino)-N-ethylpropanamide typically involves the protection of the amino group of alanine with a benzyloxycarbonyl group. This can be achieved through the reaction of alanine with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide (NaOH) or triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
(S)-2-(Cbz-amino)-N-ethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogenation with palladium on carbon (Pd-C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or ammonia (NH3).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in pyridine.
Reduction: Pd-C in hydrogen atmosphere or LiAlH4 in dry ether.
Substitution: NaOCH3 in methanol or NH3 in ethanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(S)-2-(Cbz-amino)-N-ethylpropanamide is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group for amino acids in peptide synthesis.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: In the development of pharmaceuticals and therapeutic agents.
Industry: In the production of fine chemicals and intermediates for various applications.
作用機序
The mechanism of action of (S)-2-(Cbz-amino)-N-ethylpropanamide involves the protection of the amino group through the formation of a stable carbamate linkage. This protects the amino group from unwanted reactions during synthesis. The benzyloxycarbonyl group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to regenerate the free amine.
類似化合物との比較
Similar Compounds
- Benzyloxycarbonyl Glycine Ethylamide
- Benzyloxycarbonyl Valine Ethylamide
- Benzyloxycarbonyl Leucine Ethylamide
Uniqueness
(S)-2-(Cbz-amino)-N-ethylpropanamide is unique due to its specific structure and the presence of the alanine moiety, which imparts distinct reactivity and properties. Compared to other similar compounds, it offers a balance of stability and ease of removal, making it particularly useful in peptide synthesis.
特性
分子式 |
C13H18N2O3 |
|---|---|
分子量 |
250.29 g/mol |
IUPAC名 |
benzyl N-[(2S)-1-(ethylamino)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C13H18N2O3/c1-3-14-12(16)10(2)15-13(17)18-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,14,16)(H,15,17)/t10-/m0/s1 |
InChIキー |
DXLXRCXDNCCVGO-JTQLQIEISA-N |
異性体SMILES |
CCNC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1 |
正規SMILES |
CCNC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Bromo-4-(2,3-dimethyl-naphtho[2,3-b]furan-4-yl)-6-ethyl-phenol](/img/structure/B8537103.png)










![([1,1'-Biphenyl]-4-yl)(tributyl)stannane](/img/structure/B8537190.png)

